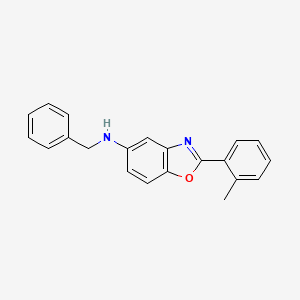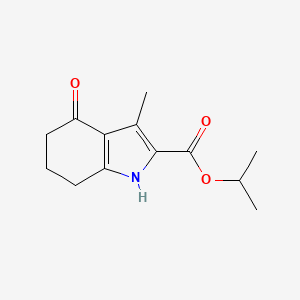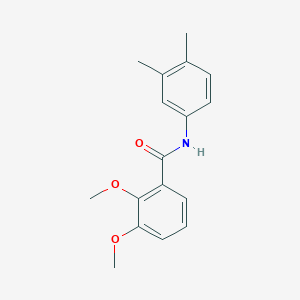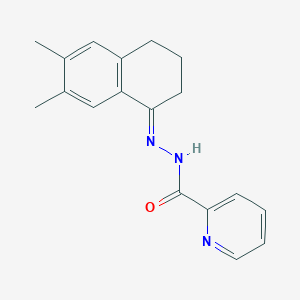![molecular formula C11H11NO2S3 B5818309 N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5818309.png)
N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the direct synthesis of sulfonamides from thiols and amines. This process typically involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . The reaction conditions often include the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is streamlined to ensure efficiency and cost-effectiveness. The oxidative coupling method mentioned above is favored due to its simplicity and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of certain kinases or as a modulator of ion channels .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[3-(methylsulfanyl)phenyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S3/c1-15-10-5-2-4-9(8-10)12-17(13,14)11-6-3-7-16-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHBLJYJCOEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)




![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![1-(2-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5818301.png)
![METHYL 3-{2-[4-(METHOXYCARBONYL)PHENOXY]ACETAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B5818303.png)
![N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
